2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromomethyl group at the 2-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring system. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide typically involves the bromination of 7-methylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.
Reduction Reactions: Methyl derivatives of the original compound.
Scientific Research Applications
2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The compound may also participate in signaling pathways by modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
Uniqueness
2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromomethyl group at the 2-position and the methyl group at the 7-position allows for unique reactivity and interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
2-(bromomethyl)-7-methylimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;/h2-4,6H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYGCPRZBPZSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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